Tetracosapentenoic acid

Description

Propriétés

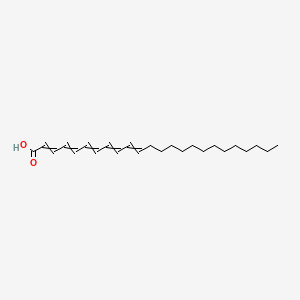

Formule moléculaire |

C24H38O2 |

|---|---|

Poids moléculaire |

358.6 g/mol |

Nom IUPAC |

tetracosa-2,4,6,8,10-pentaenoic acid |

InChI |

InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h14-23H,2-13H2,1H3,(H,25,26) |

Clé InChI |

KXVFBCSUGDNXQF-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCC=CC=CC=CC=CC=CC(=O)O |

Synonymes |

24:5n-3 tetracosapentaenoate tetracosapentaenoic acid |

Origine du produit |

United States |

Contextualization Within Polyunsaturated Fatty Acid Pufa Metabolism and Classification

Polyunsaturated fatty acids (PUFAs) are a class of fatty acids characterized by the presence of two or more double bonds in their hydrocarbon chain. sci-hub.box They are broadly categorized into omega-3 (n-3) and omega-6 (n-6) families, distinguished by the position of the first double bond from the methyl end of the fatty acid. sci-hub.boxnih.gov Both omega-3 and omega-6 PUFAs are essential for human health, but they often have opposing physiological effects. sci-hub.box

The biosynthesis of long-chain PUFAs (LC-PUFAs) from their parent essential fatty acids, alpha-linolenic acid (ALA) for the n-3 series and linoleic acid (LA) for the n-6 series, involves a series of elongation and desaturation reactions. sci-hub.boxnih.gov These enzymatic processes are crucial for producing vital fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). sci-hub.boxsci-hub.se

Tetracosapentenoic acid (TPA) is classified as a very long-chain polyunsaturated fatty acid (VLC-PUFA), which is defined as a fatty acid with a carbon chain of 22 atoms or more. sci-hub.boxatamanchemicals.com Specifically, it is a 24-carbon fatty acid with five double bonds. Depending on the position of the double bonds, it can be an omega-3 or omega-6 fatty acid. nih.govatamanchemicals.com The biosynthesis of TPA occurs through the elongation of shorter-chain PUFAs. sci-hub.boxresearchgate.net For instance, the n-3 isomer of TPA is produced through the elongation of docosapentaenoic acid (DPA, 22:5n-3). sci-hub.boxsci-hub.se

| Classification of this compound | |

| Chemical Class | Polyunsaturated Fatty Acid (PUFA) |

| Sub-Class | Very Long-Chain Polyunsaturated Fatty Acid (VLC-PUFA) |

| Carbon Chain Length | 24 |

| Number of Double Bonds | 5 |

| Omega Family | Can be either n-3 or n-6 |

Significance of Very Long Chain Polyunsaturated Fatty Acids Vlc Pufas in Biological Systems Research

Precursor Substrates and Initial Elongation Steps in VLC-PUFA Synthesis

The journey to synthesizing very-long-chain polyunsaturated fatty acids (VLC-PUFAs), including tetracosapentenoic acid, begins with essential fatty acid precursors obtained from the diet. aocs.orgmdpi.com The two primary precursors are linoleic acid (LA, an omega-6 fatty acid) and alpha-linolenic acid (ALA, an omega-3 fatty acid). mdpi.comnih.gov These C18 fatty acids undergo a series of elongation and desaturation steps to form longer and more unsaturated fatty acids. oup.comcsic.es

Desaturase and Elongase Enzyme Systems Involved in this compound Formation

The formation of this compound is dependent on the coordinated action of specific desaturase and elongase enzymes. These enzymes are responsible for introducing double bonds and extending the carbon chain of the fatty acid precursors. oup.comnih.gov

Role of Specific Fatty Acid Desaturases (e.g., Δ6-Desaturase, FADS2)

The fatty acid desaturase 2 (FADS2) enzyme, also known as Δ6-desaturase, plays a pivotal role in the biosynthesis of this compound. wikipedia.orgatamanchemicals.com It catalyzes the initial and rate-limiting desaturation step, converting linoleic acid and alpha-linolenic acid into their respective products. embopress.orgnih.gov FADS2 is a "front-end" desaturase, meaning it introduces a double bond between an existing double bond and the carboxyl group of the fatty acid. nih.gov In addition to its primary Δ6-desaturase activity, FADS2 has also been shown to exhibit some Δ8-desaturase activity. nih.gov The final desaturation step in the synthesis of the omega-3 fatty acid docosahexaenoic acid (DHA) from this compound is also catalyzed by FADS2. mdpi.com

Contribution of Elongase of Very Long-Chain Fatty Acids (e.g., ELOVL2, ELOVL5)

The elongation of the fatty acid chain is carried out by a family of enzymes known as Elongase of Very Long-Chain Fatty Acids (ELOVL). nih.gov Two key elongases involved in the pathway leading to this compound are ELOVL5 and ELOVL2. nih.govnih.gov ELOVL5 is primarily responsible for the elongation of C18 and C20 PUFAs. nih.gov Following the initial desaturation by FADS2, ELOVL5 elongates the resulting C18 fatty acids to C20 fatty acids. nih.gov

Subsequently, ELOVL2 takes over and is involved in the elongation of C20 and C22 PUFAs to produce C24 PUFAs, such as this compound. nih.govnih.govfrontiersin.org Studies have shown that ELOVL2 is crucial for the synthesis of VLC-PUFAs up to 30 carbons long in the n-6 fatty acid family. nih.gov The coordinated action of these elongases ensures the stepwise extension of the fatty acid chain.

Molecular Mechanisms Regulating Biosynthetic Enzyme Activity

The activity of the enzymes involved in this compound biosynthesis is tightly regulated at the molecular level. This regulation ensures that the production of VLC-PUFAs is balanced according to the body's needs. Key transcription factors, such as sterol regulatory element-binding protein 1 (SREBP-1) and peroxisome proliferator-activated receptor alpha (PPARα), play a significant role in controlling the expression of the FADS and ELOVL genes. nih.govnih.gov

For instance, SREBP-1c, a key regulator of lipogenesis, can be indirectly activated by liver X receptor α (LXRα), leading to increased expression of FADS2, FADS1, and ELOVL5. csic.es Conversely, factors that promote fatty acid oxidation can influence the expression of certain ELOVL enzymes. nih.gov The ratio of omega-6 to omega-3 fatty acids in the diet can also significantly influence the efficiency of the conversion of precursors to longer-chain PUFAs by affecting the transcript levels of the desaturase and elongase genes. nih.gov

Comparative Analysis of Species-Specific Variations in Biosynthetic Pathways

While the general pathway for VLC-PUFA synthesis is conserved across many species, there are notable variations, particularly in the enzyme machinery and their specific functions. oup.comresearchgate.net For example, some aquatic invertebrates possess "methyl-end desaturases" which allow for the de novo biosynthesis of PUFAs, an ability absent in vertebrates. csic.esresearchgate.net

Mammalian VLC-PUFA Synthesis Pathways

In mammals, the synthesis of VLC-PUFAs, including this compound, relies on the dietary intake of essential fatty acids, linoleic acid and alpha-linolenic acid. aocs.orgmdpi.com The pathway proceeds through a series of desaturation and elongation reactions catalyzed by the FADS and ELOVL enzymes. nih.gov The liver is a primary site for the synthesis of long-chain PUFAs, which are then transported to other tissues. aocs.org However, certain tissues, such as the retina and testes, have the capacity for in-situ synthesis of VLC-PUFAs due to the expression of specific enzymes like ELOVL4. aocs.org The final steps of DHA synthesis from its C24 precursor involve a round of β-oxidation in peroxisomes. nih.gov

| Enzyme Family | Specific Enzyme | Primary Function in this compound Biosynthesis |

| Fatty Acid Desaturase (FADS) | FADS2 (Δ6-Desaturase) | Catalyzes the initial, rate-limiting desaturation of C18 precursors (linoleic acid and alpha-linolenic acid). Also involved in the final desaturation step to form DHA from its C24 precursor. embopress.orgnih.govwikipedia.orgmdpi.com |

| Elongase of Very Long-Chain Fatty Acids (ELOVL) | ELOVL5 | Elongates C18 and C20 polyunsaturated fatty acids. nih.gov |

| Elongase of Very Long-Chain Fatty Acids (ELOVL) | ELOVL2 | Elongates C20 and C22 polyunsaturated fatty acids to form C24 fatty acids like this compound. nih.govnih.govfrontiersin.org |

| Elongase of Very Long-Chain Fatty Acids (ELOVL) | ELOVL4 | Primarily involved in the synthesis of very-long-chain fatty acids (≥C28), but can also elongate EPA and DPA to a key intermediate for DHA synthesis. csic.esnih.gov |

Lower Eukaryotic and Microalgal Biosynthetic Routes

The biosynthesis of very long-chain polyunsaturated fatty acids (VLC-PUFAs) like this compound in lower eukaryotes and microalgae is a complex process primarily accomplished through two distinct metabolic routes: an aerobic pathway and an anaerobic pathway. nih.govresearchgate.net These organisms, particularly marine microalgae and certain fungi, are significant natural producers of C20-22 PUFAs and their longer-chain derivatives. nih.govresearchgate.net The variability in the enzymes involved in these pathways across different species highlights a rich diversity of biosynthetic strategies. nih.gov

The aerobic pathway is the more common route, involving a series of sequential desaturation and elongation reactions. researchgate.net This pathway modifies precursor fatty acids, such as linoleic acid (LA) and α-linolenic acid (ALA), to produce longer and more unsaturated fatty acids. mdpi.comnih.gov The alternative anaerobic pathway utilizes a large, multifunctional enzyme system known as a polyketide synthase (PKS) to build the fatty acid chain from simple precursors. researchgate.netnih.gov

The Aerobic Desaturase/Elongase Pathway

In many lower eukaryotes, the synthesis of this compound follows an aerobic route that is dependent on a series of fatty acid desaturases and elongases. researchgate.net This pathway initiates with C18 PUFA precursors and extends the carbon chain while introducing additional double bonds. mdpi.com

The key enzymes in this process are:

Fatty Acid Desaturases (FADs) : These enzymes introduce double bonds at specific positions in the fatty acid acyl chain. nih.gov They are oxygen-dependent and are classified based on their site of action. nih.govresearchgate.net For instance, Δ12 and Δ15 desaturases act on C18 fatty acids to produce LA and ALA, respectively, which are essential precursors that many lower eukaryotes can synthesize. mdpi.com Further desaturation steps are carried out by "front-end" desaturases like Δ6, Δ5, and Δ4 desaturases, which act on the carboxyl half of the fatty acid. nih.govmdpi.comnottingham.ac.uk

Fatty Acid Elongases : These enzymes are responsible for extending the carbon chain of the fatty acid, typically by adding a two-carbon unit derived from malonyl-CoA in each cycle. researchgate.netnih.gov The action of elongases alternates with that of desaturases to build up the VLC-PUFAs. nih.gov

The synthesis of a C24 PUFA such as this compound (24:5) can be envisioned as an extension of the pathways that produce eicosapentaenoic acid (EPA; 20:5) and docosahexaenoic acid (DHA; 22:6). For example, starting from EPA (20:5n-3), the pathway would proceed through two successive elongation steps. The first elongation converts EPA to docosapentaenoic acid (DPA; 22:5n-3). A second elongation step then converts DPA to this compound (TPA; 24:5n-3). This mirrors the process observed in the formation of other C24 PUFAs, such as the synthesis of tetracosahexaenoic acid (24:6n-3) from DHA (22:6n-3) in some organisms. nottingham.ac.uk

The specific enzymes and the exact sequence of reactions can differ significantly among various microalgal and fungal species. nih.gov For example, the marine microalga Isochrysis galbana possesses a Δ4-desaturase, an enzyme that can introduce a double bond at the Δ4 position of a C22 fatty acid to produce DHA. mdpi.com The presence and substrate specificity of these diverse desaturases and elongases determine the final PUFA profile of the organism. researchgate.net

Table 1: Key Enzymes in the Aerobic Biosynthesis of Polyunsaturated Fatty Acids

| Enzyme | Function | Example Organisms |

|---|---|---|

| Δ12-Desaturase | Converts Oleic Acid (18:1n-9) to Linoleic Acid (18:2n-6) | Fungi (Mortierella alpina), various microalgae mdpi.com |

| Δ15-Desaturase | Converts Linoleic Acid (18:2n-6) to α-Linolenic Acid (18:3n-3) | Fungi, various microalgae mdpi.com |

| Δ6-Desaturase | Introduces a double bond at the Δ6 position of ALA or LA | Mortierella alpina, various lower eukaryotes mdpi.comnottingham.ac.uk |

| Δ5-Desaturase | Introduces a double bond at the Δ5 position of C20 precursors | Thraustochytrium aureum, various lower eukaryotes mdpi.com |

| Δ4-Desaturase | Introduces a double bond at the Δ4 position of C22 precursors | Isochrysis galbana, Emiliania huxleyi mdpi.comnottingham.ac.uk |

| Fatty Acid Elongase | Extends the fatty acid carbon chain by two carbons | Various fungi, microalgae, and lower eukaryotes nih.govresearchgate.net |

Table 2: Hypothetical Aerobic Pathway to this compound (n-3)

| Starting Substrate | Enzyme | Product |

|---|---|---|

| α-Linolenic Acid (ALA; 18:3n-3) | Δ6-Desaturase | Stearidonic Acid (SDA; 18:4n-3) |

| Stearidonic Acid (SDA; 18:4n-3) | Elongase | Eicosatetraenoic Acid (ETA; 20:4n-3) |

| Eicosatetraenoic Acid (ETA; 20:4n-3) | Δ5-Desaturase | Eicosapentaenoic Acid (EPA; 20:5n-3) |

| Eicosapentaenoic Acid (EPA; 20:5n-3) | Elongase | Docosapentaenoic Acid (DPA; 22:5n-3) |

The Anaerobic Polyketide Synthase (PKS) Pathway

An alternative and more direct route for VLC-PUFA synthesis found in some lower eukaryotes, such as the thraustochytrid Schizochytrium, and marine bacteria, is the anaerobic polyketide synthase (PKS) pathway. researchgate.netmdpi.com Unlike the aerobic pathway, which involves a series of discrete enzymes, the PKS system utilizes a large, multi-domain enzyme complex to synthesize PUFAs directly from acetyl-CoA and malonyl-CoA. nih.gov

This system bypasses the need for free fatty acid intermediates and the sequential desaturation and elongation steps. nih.gov The entire process of carbon chain construction and the introduction of double bonds occurs within the PKS enzyme complex before the final PUFA product is released. researchgate.netnih.gov While this pathway is well-known for producing EPA and DHA in certain microorganisms, it represents a potential route for the synthesis of other VLC-PUFAs, including this compound. nih.govnottingham.ac.uk

Metabolic Fate and Turnover of Tetracosapentenoic Acid

Oxidative Metabolism and Peroxisomal Beta-Oxidation Pathways

The catabolism of very-long-chain fatty acids like tetracosapentenoic acid cannot be initiated in the mitochondria due to the substrate specificity of mitochondrial acyl-CoA synthetases and carnitine palmitoyltransferase I. Instead, TPA is first shortened within peroxisomes through a process called β-oxidation.

Peroxisomal β-oxidation is a multi-step process that shortens the fatty acid chain in cycles, each cycle removing a two-carbon acetyl-CoA unit. Unlike mitochondrial β-oxidation, the peroxisomal pathway is not directly coupled to ATP synthesis via a respiratory chain. The initial dehydrogenation step is catalyzed by a peroxisome-specific acyl-CoA oxidase, which transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detoxified to water by the enzyme catalase.

The shortened fatty acyl-CoAs, having reached a medium- or long-chain length, can then be transported to the mitochondria for complete oxidation to CO₂ and water, efficiently generating ATP. In mammals, very-long-chain fatty acids are exclusively processed by the peroxisomal β-oxidation system. mdpi.com The entry of these fatty acids into the peroxisome is dependent on specific ABC membrane transporters of the ABCD subfamily and activation to their CoA esters by very-long-chain acyl-CoA synthetases. mdpi.com

| Enzyme/Transporter | Function in Peroxisomal β-Oxidation of VLCFAs |

| ABCD Transporters | Mediate the entry of very-long-chain fatty acids into the peroxisome. |

| Very-Long-Chain Acyl-CoA Synthetases | Activate incoming fatty acids to their corresponding acyl-CoA esters. |

| Acyl-CoA Oxidase | Catalyzes the first, rate-limiting step, introducing a double bond and producing H₂O₂. |

| D-Bifunctional Protein (DBP) | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. |

| 3-ketoacyl-CoA thiolase | Catalyzes the final step, cleaving acetyl-CoA from the shortened fatty acyl-CoA. |

| Catalase | Detoxifies the hydrogen peroxide generated by Acyl-CoA Oxidase. |

Incorporation of this compound into Complex Lipid Structures

Before undergoing catabolism or conversion, this compound can be incorporated into various complex lipid structures within the cell. This process, known as esterification, serves to store the fatty acid, incorporate it into cellular membranes, or package it for transport. TPA can be esterified into the backbone of phospholipids (B1166683), the primary components of cell membranes, and triacylglycerols, which are the main form of energy storage in lipid droplets.

The incorporation of very-long-chain polyunsaturated fatty acids (VLCPUFAs) into membrane phospholipids can influence the physical properties of the membrane, such as fluidity, thickness, and the function of embedded proteins. Studies on similar n-3 PUFAs have shown they can be incorporated into the lipids of membrane microdomains, potentially altering the lipid composition and function of these specialized regions. For instance, n-3 PUFAs have been observed to enrich the unsaturated fatty acyl substitution of phospholipids in tight junctions.

Retroconversion Pathways and Shortening Mechanisms (e.g., to Docosahexaenoic Acid)

A significant metabolic fate for TPA is its retroconversion to shorter n-3 polyunsaturated fatty acids, most notably docosapentaenoic acid (DPA, 22:5n-3). This shortening process is mechanistically identical to the initial steps of peroxisomal β-oxidation described earlier. The formation of docosahexaenoic acid (DHA, 22:6n-3) involves the peroxisomal β-oxidation of its precursor, tetracosahexaenoic acid (24:6n-3). nih.gov Similarly, this compound (24:5n-3) undergoes one cycle of peroxisomal β-oxidation to yield DPA (22:5n-3) and one molecule of acetyl-CoA.

This retroconversion pathway is crucial for maintaining the balance of different PUFAs in tissues. While dietary supplementation with DHA can lead to an increase in eicosapentaenoic acid (EPA, 20:5n-3) levels in plasma, this is primarily due to the retroconversion of DHA. scilit.combohrium.com However, the rate of this conversion can be modest and may be overestimated in some contexts. nih.gov The process ensures that an excess of very-long-chain fatty acids can be converted back to the biologically important 22-carbon and 20-carbon fatty acids. Studies using fibroblasts from patients with peroxisomal defects have confirmed that peroxisomes, not mitochondria, are the site for this retroconversion. nih.gov

| Precursor Fatty Acid | Product of One β-Oxidation Cycle | Cellular Location of Conversion |

| This compound (24:5n-3) | Docosapentaenoic Acid (22:5n-3) | Peroxisome |

| Tetracosahexaenoic Acid (24:6n-3) | Docosahexaenoic Acid (22:6n-3) | Peroxisome |

Role of Cytochrome P450 Enzymes in this compound Metabolism

Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. youtube.com These enzymes can introduce oxygen into substrates, a process known as oxidation or hydroxylation. youtube.com In the context of fatty acids, CYP enzymes, particularly those from the CYP2 and CYP4 families, catalyze the formation of various bioactive lipid mediators, such as hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs) from arachidonic acid. nih.gov

While direct studies on the metabolism of this compound by CYP enzymes are limited, it is plausible that as an n-3 polyunsaturated fatty acid, it could serve as a substrate for these enzymes. Research has shown that other n-3 PUFAs, like eicosapentaenoic acid (EPA), are efficient substrates for CYP2C enzymes, leading to the formation of epoxygenated metabolites. nih.gov These metabolites can have distinct physiological activities. It is hypothesized that TPA could undergo similar metabolic transformations, such as omega-hydroxylation to form hydroxy-TPA or epoxidation across its double bonds to form various epoxides. These reactions would convert TPA into signaling molecules that could play roles in various physiological processes.

Biological Roles and Mechanistic Insights of Tetracosapentenoic Acid

Contribution to Cellular Membrane Dynamics and Biophysical Properties

Specific research detailing the direct contribution of tetracosapentenoic acid to cellular membrane dynamics and biophysical properties is not extensively available. As a very-long-chain polyunsaturated fatty acid, it is structurally similar to other well-studied omega-3 fatty acids like EPA and DHA, which are known to be incorporated into the phospholipids (B1166683) of cellular membranes. The incorporation of such long, polyunsaturated acyl chains generally influences membrane fluidity, thickness, and the formation of specialized microdomains like lipid rafts. However, studies focusing specifically on the biophysical impact of incorporating 24:5n-3 into membranes are currently lacking, preventing a detailed analysis of its unique effects on these properties.

Involvement in Intracellular and Intercellular Signaling Pathways

The role of this compound in cell signaling is an area requiring further investigation. While its precursors and products are deeply involved in signaling, its independent functions are less clear.

Generation of Bioactive Eicosanoid-like and Docosanoid-like Metabolites

This compound is a key intermediate in the formation of DHA from EPA. This multi-step process involves the elongation of EPA (20:5n-3) to TPA (24:5n-3), followed by a desaturation step to form tetracosahexaenoic acid (24:6n-3), which is then shortened via peroxisomal β-oxidation to yield DHA (22:6n-3).

A study in humans demonstrated that supplementation with EPA, but not DHA, leads to a significant increase in plasma levels of this compound. nih.gov This finding supports the role of TPA as a direct downstream metabolite of EPA in humans and suggests an accumulation of this intermediate before its eventual conversion to DHA. nih.gov However, there is currently no direct evidence to suggest that this compound itself is metabolized into a distinct class of bioactive signaling molecules analogous to the eicosanoids (derived from 20-carbon fatty acids) or docosanoids (derived from 22-carbon fatty acids). wikipedia.orgnih.govresearchgate.net

Ligand-Receptor Interactions and Signal Transduction Modulation

The interaction of this compound with specific cellular receptors has not been documented. Families of fatty acid receptors, such as the G protein-coupled receptors (e.g., FFAR4/GPR120) and nuclear receptors (e.g., PPARs), are known to bind various polyunsaturated fatty acids to modulate signaling cascades. frontiersin.orgnih.gov However, research has not yet established whether this compound acts as a specific ligand for these or other receptors to directly modulate signal transduction.

Modulation of Gene Expression and Transcriptional Regulation

A direct role for this compound in the modulation of gene expression and transcriptional regulation has not been specifically identified in the existing scientific literature. Polyunsaturated fatty acids are known to influence the activity of several key transcription factors that govern lipid metabolism and inflammatory responses, including Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs). tandfonline.comcambridge.orgmdpi.comnih.gov These transcription factors control the expression of a multitude of genes. tandfonline.com Despite this, studies have yet to isolate and describe a specific regulatory effect exerted by this compound on these or other transcriptional pathways.

Mechanistic Studies in Specific Non-Human Tissue and Organ Systems

Investigations into the specific mechanisms of this compound have been limited, though it has been identified as a component in certain tissues.

Neural Tissue Lipid Metabolism and Function

Very-long-chain polyunsaturated fatty acids are known to be highly concentrated in neural tissues, particularly the brain and retina, where they are critical for proper function. frontiersin.org DHA is the most abundant and studied omega-3 PUFA in the brain, and its accumulation is vital for neuronal development, synaptic function, and neuroprotection. nih.govmdpi.comdrugbank.com As this compound is a direct precursor in the metabolic pathway leading to DHA, it is an integral part of the lipid metabolism within these tissues. nih.gov However, specific studies focusing on the unique functions or mechanisms of this compound itself within neural tissue are not available. Its presence is primarily understood in the context of its role as a transient intermediate in the biosynthesis of DHA. nih.gov

Advanced Analytical Methodologies for Tetracosapentenoic Acid Research

Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis

Quantitative analysis of tetracosapentenoic acid relies heavily on the combination of high-resolution chromatographic separation and sensitive mass spectrometric detection. These methods allow for the precise measurement of this compound concentrations in complex biological matrices.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for the quantitative analysis of fatty acids, including this compound. A key feature of GC-MS analysis of fatty acids is the requirement for derivatization. Due to their low volatility, fatty acids must be converted into more volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs), prior to analysis. This chemical modification enhances their thermal stability and chromatographic performance.

The separation of FAMEs is typically achieved on a capillary column, which provides high resolution, allowing for the separation of fatty acids based on chain length and degree of unsaturation. Following separation by GC, the eluted FAMEs are introduced into the mass spectrometer. Electron impact (EI) is a common ionization technique used in GC-MS, which generates a characteristic fragmentation pattern for each FAME. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, enabling confident identification. For quantitative analysis, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte. This approach significantly enhances sensitivity and selectivity.

Key aspects of GC-MS in this compound Analysis:

Derivatization: Conversion to fatty acid methyl esters (FAMEs) is a critical step to increase volatility.

Separation: High-resolution capillary columns are used to separate FAMEs based on their physicochemical properties.

Detection: Mass spectrometry provides identification based on fragmentation patterns and sensitive quantification using selected ion monitoring.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a leading technique for the analysis of fatty acids, offering several advantages over GC-MS. A significant benefit of LC-MS/MS is that it often does not require derivatization, which simplifies sample preparation and reduces the potential for analytical errors. This is particularly advantageous for preserving the native structure of the fatty acid.

In LC-MS/MS, reversed-phase liquid chromatography is commonly used to separate fatty acids. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. Following chromatographic separation, the fatty acids are ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.

Tandem mass spectrometry (MS/MS) is then used for detection and quantification. In this setup, the first mass spectrometer (MS1) selects the molecular ion of the target fatty acid. This selected ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the accurate quantification of this compound even at low concentrations in complex biological samples.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Derivatization | Required (e.g., FAMEs) | Often not required |

| Separation | Based on volatility and polarity | Based on partitioning behavior |

| Ionization | Electron Impact (EI) | Electrospray Ionization (ESI) |

| Detection | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Advantages | High resolution, established libraries | High sensitivity, high selectivity, simpler sample preparation |

| Disadvantages | Derivatization can introduce errors | Matrix effects can be a challenge |

Spectroscopic Approaches for Structural and Conformational Analysis (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of organic molecules, including this compound. Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms within the molecule. This allows for the unambiguous determination of the molecule's structure, including the position of double bonds and the stereochemistry (cis/trans) of these bonds. nih.gov

Both proton (¹H) and carbon-13 (¹³C) NMR are used in the analysis of fatty acids. aocs.org

¹H NMR: Provides information about the different types of protons in the molecule. For this compound, distinct signals can be observed for the methyl protons at the omega-end, the methylene (B1212753) protons in the aliphatic chain, the allylic protons adjacent to the double bonds, and the olefinic protons within the double bonds. The chemical shifts and coupling constants of these protons provide valuable structural information. nih.gov

¹³C NMR: Provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives a distinct signal. The chemical shifts of the carbons in the carboxyl group, the aliphatic chain, and the double bonds can be used to confirm the structure of the fatty acid. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to establish the connectivity between protons and carbons, further aiding in the complete structural assignment of this compound.

| Proton/Carbon Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Terminal Methyl (CH₃) | ~0.9 | ~14 |

| Methylene ((CH₂)n) | ~1.2-1.4 | ~22-34 |

| Allylic (=CH-CH₂-) | ~2.0-2.3 | ~25-30 |

| Diallylic (=CH-CH₂-CH=) | ~2.8 | ~25.5 |

| Olefinic (-CH=CH-) | ~5.3-5.4 | ~127-132 |

| Carboxyl (COOH) | ~10-12 | ~175-180 |

Isotope Tracing and Metabolic Flux Analysis in Elucidating Pathways

Isotope tracing is a powerful technique used to track the metabolic fate of molecules within a biological system. researchgate.net By labeling a precursor molecule with a stable isotope, such as ¹³C or ²H, researchers can follow the incorporation of these isotopes into downstream metabolites, thereby elucidating metabolic pathways. Metabolic flux analysis (MFA) then uses this data to quantify the rates of metabolic reactions. lipotype.com

In the context of this compound, isotope tracing can be used to study its biosynthesis. The synthesis of very-long-chain polyunsaturated fatty acids involves a series of elongation and desaturation reactions. nih.gov For instance, a shorter-chain fatty acid precursor, such as α-linolenic acid (18:3n-3), can be labeled with ¹³C and administered to cells or organisms. nih.gov By analyzing the isotopic enrichment in this compound and its intermediates over time, the activity of the elongase and desaturase enzymes involved in its synthesis can be determined. nih.gov This approach provides a dynamic view of fatty acid metabolism that cannot be obtained from static concentration measurements alone.

The general pathway for the biosynthesis of n-3 series very-long-chain polyunsaturated fatty acids, including the formation of a C24:5 intermediate, is as follows:

α-Linolenic acid (18:3n-3) is desaturated by Δ6-desaturase to form Stearidonic acid (18:4n-3) .

Stearidonic acid is elongated by an elongase to form Eicosatetraenoic acid (20:4n-3) .

Eicosatetraenoic acid is desaturated by Δ5-desaturase to form Eicosapentaenoic acid (20:5n-3, EPA) .

EPA is elongated to form Docosapentaenoic acid (22:5n-3, DPA) .

DPA is further elongated to form This compound (24:5n-3) .

this compound is then desaturated by Δ6-desaturase to form Tetracosahexaenoic acid (24:6n-3) .

Finally, tetracosahexaenoic acid undergoes a cycle of peroxisomal β-oxidation to yield Docosahexaenoic acid (22:6n-3, DHA) .

High-Throughput Lipidomic Profiling and Targeted Lipidomics Methodologies

Lipidomics is the large-scale study of lipids in biological systems. High-throughput lipidomic profiling allows for the simultaneous analysis of hundreds to thousands of lipid species, providing a comprehensive snapshot of the lipidome. These methodologies can be broadly categorized into two approaches: untargeted (global) lipidomics and targeted lipidomics.

Untargeted Lipidomics: Aims to analyze as many lipids as possible in a sample to identify changes in lipid profiles between different conditions. This approach is often used for biomarker discovery.

Targeted Lipidomics: Focuses on the accurate quantification of a specific list of known lipids. This approach is used to test hypotheses about the role of specific lipids in a biological process.

Both untargeted and targeted lipidomics heavily rely on LC-MS/MS due to its sensitivity, selectivity, and speed. In high-throughput applications, automated sample preparation and data analysis pipelines are essential. Targeted lipidomics methodologies for this compound would involve the development of a specific LC-MS/MS method for its accurate and precise quantification, often in conjunction with other related very-long-chain polyunsaturated fatty acids. This allows for the study of how this compound levels change in response to various stimuli or in different disease states, providing insights into its biological function.

| Methodology | Approach | Application in this compound Research | Key Technique |

| Untargeted Lipidomics | Comprehensive profiling of all detectable lipids | Discovering novel roles and metabolic pathways involving this compound | High-Resolution LC-MS/MS |

| Targeted Lipidomics | Quantitative analysis of a predefined set of lipids | Validating the role of this compound in specific biological processes and as a biomarker | LC-MS/MS with Multiple Reaction Monitoring (MRM) |

Comparative Biochemical and Evolutionary Aspects of Tetracosapentenoic Acid

Distribution and Occurrence Across Diverse Biological Organisms and Ecosystems

Tetracosapentenoic acid, a C24:5 omega-3 fatty acid, is not as ubiquitously abundant as shorter-chain PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). However, it is consistently found in specific tissues and organisms across various ecosystems, particularly in marine environments. Its presence is often linked to active biosynthesis of VLC-PUFAs.

In vertebrates, TPA is found in low levels in the brain and spleen of mice, with concentrations observed to decrease with age. nih.gov It serves as a direct precursor for the synthesis of other vital VLC-PUFAs. nih.gov The bovine retina, a site of active fatty acid metabolism, demonstrates the capacity to synthesize 24:5n-3 from docosapentaenoic acid (22:5n-3). ull.es In fish, TPA has been identified in the liver microsomes of trout and in the hepatocytes of several marine fish species, where it is an intermediate in the conversion of EPA to longer-chain fatty acids. nih.govwjbphs.com

Marine invertebrates represent a significant reservoir of diverse fatty acids, including TPA. While comprehensive data across all invertebrate phyla are not available, studies on specific groups have revealed its presence. Marine sponges, known for their complex lipid profiles, contain a variety of very-long-chain fatty acids (VLCFAs). nih.gov Some species have been found to possess C24 polyunsaturated fatty acids, although the specific identification of TPA is not always detailed. researchgate.net The analysis of deep-sea invertebrates has also uncovered a vast array of uncommon fatty acids, suggesting that these organisms are a potential source of TPA, though more targeted research is needed. mdpi.com Tunicates, another group of marine invertebrates, are known to contain high concentrations of PUFAs like EPA and DHA, but specific data on their TPA content remains limited. mdpi.com

The foundational producers of omega-3 fatty acids in marine ecosystems are phytoplankton. While their fatty acid profiles are rich in C18 and C20 PUFAs, the presence of TPA is not commonly reported, suggesting that it is likely elongated from shorter-chain precursors by consumer organisms.

Below is an interactive data table summarizing the known distribution of this compound.

| Category | Organism/Tissue | Ecosystem | Key Findings |

| Vertebrates | Mouse (Brain, Spleen) | Terrestrial | Found in low levels; decreases with age. nih.gov |

| Bovine (Retina) | Terrestrial | Actively synthesized from 22:5n-3. ull.es | |

| Trout (Liver microsomes) | Freshwater | Present as a metabolic intermediate. nih.gov | |

| Marine Fish (Hepatocytes) | Marine | Intermediate in VLC-PUFA biosynthesis from EPA. wjbphs.com | |

| Invertebrates | Marine Sponges | Marine | Known to contain C24 PUFAs; specific TPA data is limited. nih.govresearchgate.net |

| Deep-sea Invertebrates | Marine | Potential source of uncommon VLC-PUFAs, including TPA. mdpi.com |

Evolutionary Conservation and Divergence of VLC-PUFA Biosynthetic and Metabolic Enzymes

The biosynthesis of this compound and other VLC-PUFAs is dependent on the coordinated action of two key enzyme families: fatty acid elongases (Elovl) and fatty acid desaturases (Fads). The evolutionary history of the genes encoding these enzymes reveals a pattern of conservation and divergence that has shaped the capacity of different organisms to produce these vital compounds.

The elongation of C22 PUFAs to C24 PUFAs, a critical step in the formation of TPA, is primarily catalyzed by elongase enzymes, particularly those encoded by the Elovl4 gene. Homologs of vertebrate Elovl2, Elovl4, and Elovl5 have been identified in the genomes of marine invertebrates, indicating an ancient origin for these enzyme families. Functional characterization of fish Elovl4 has confirmed its ability to synthesize 24:5n-3 from 22:5n-3, highlighting the conserved role of this enzyme in VLC-PUFA production.

The evolutionary trajectory of these enzyme families has not been linear. Gene duplication and subsequent functional divergence have led to a diversification of enzyme specificities and expression patterns across different lineages. For instance, while some fish species possess a single Elovl4 gene, others may have multiple copies, potentially allowing for sub-functionalization or neo-functionalization.

The Fads enzymes are responsible for introducing double bonds into the fatty acid chain. The interplay between elongase and desaturase activities is crucial for the production of a diverse array of PUFAs. The evolution of Fads enzymes with different positional specificities has been a key factor in the ability of organisms to synthesize specific PUFAs from dietary precursors.

The distribution and functional characteristics of Elovl and Fads enzymes across the animal kingdom suggest that the capacity for TPA synthesis is widespread but varies significantly between different taxonomic groups. This variation is a reflection of the diverse evolutionary pressures and dietary niches that have shaped the lipid metabolic pathways of different organisms.

Interspecies Differences in Metabolic Responses and Adaptations related to this compound

The metabolic fate of this compound and its physiological significance can vary considerably between different species, reflecting adaptations to their specific environments and dietary inputs. These interspecies differences are evident in the efficiency of TPA biosynthesis, its subsequent conversion to other VLC-PUFAs, and its potential adaptive roles.

In some marine fish, the conversion of EPA to longer-chain fatty acids, including TPA, is an active process in hepatocytes. wjbphs.com This indicates an endogenous capacity to synthesize VLC-PUFAs, which may be crucial for maintaining membrane fluidity and function, particularly in cold-water environments. The tiger puffer (Takifugu rubripes), for example, demonstrates changes in its fatty acid metabolism, including an increase in n-3 PUFAs, in response to environmental stressors like hypoxia, suggesting an adaptive role for these fatty acids.

The metabolic pathways involving TPA can also differ. For instance, TPA can be further elongated to form C26:5 or desaturated to form C24:6, contributing to the diversity of VLC-PUFAs in tissues. nih.gov The relative activities of the elongase and desaturase enzymes will determine the predominant metabolic flux and the final composition of VLC-PUFAs in a given organism.

The adaptive significance of TPA and other VLC-PUFAs is particularly pronounced in marine ectotherms, which must adjust their cellular membrane composition to maintain functionality across a range of temperatures. The incorporation of long-chain, highly unsaturated fatty acids into membrane phospholipids (B1166683) helps to maintain optimal fluidity and permeability in cold environments. Therefore, the ability to synthesize TPA and other VLC-PUFAs can be a critical adaptation for marine organisms inhabiting cold or deep-sea environments.

Furthermore, the dietary availability of precursor fatty acids plays a significant role in the TPA metabolism of different species. Organisms that consume a diet rich in EPA may have a greater capacity to produce TPA and other downstream VLC-PUFAs. In contrast, species with limited access to these precursors may rely more heavily on endogenous synthesis or have evolved mechanisms to conserve these essential fatty acids.

Preclinical and in Vitro Investigation of Tetracosapentenoic Acid

Application of Animal Models in Fundamental Biological Research

Animal models have been crucial in understanding the in vivo metabolism of omega-3 fatty acids. While studies directly administering tetracosapentenoic acid are scarce, its presence and modulation have been noted in rodent models supplemented with other n-3 PUFAs.

In rodent models, this compound (24:5n-3) has been identified as a metabolic intermediate in the synthesis pathway of DHA from EPA. Dietary feeding and stable isotope studies in rodents support that both this compound and tetracosahexaenoic acid (24:6n-3) are precursors to DHA. nih.govresearchgate.net

A study involving supplementation with EPA in both men and women showed an increase in plasma levels of this compound, suggesting its formation from EPA. Conversely, supplementation with DHA did not affect plasma this compound levels. nih.govresearchgate.net This indicates that in the metabolic pathway, this compound is upstream of DHA. Furthermore, this study highlighted sex-specific differences, with women generally showing higher plasma concentrations of this compound, which may contribute to their typically higher DHA levels. nih.gov

The table below presents data from a human supplementation study that provides insights into the metabolic positioning of this compound, which is informed by foundational rodent model research.

| Supplementation Group (3 g/day for 12 weeks) | Change in Plasma this compound (nmol/mL ± SEM) | Change in Plasma Tetracosahexaenoic Acid (nmol/mL ± SEM) |

| Eicosapentaenoic Acid (EPA) | Increased by 215% (from 1.3 ± 0.1 to 4.1 ± 0.7) | Increased by 112% (from 1.7 ± 0.2 to 3.6 ± 0.5) |

| Docosahexaenoic Acid (DHA) | No significant effect | No significant effect |

| Olive Oil (Control) | No significant effect | No significant effect |

Data adapted from a study on human subjects, reflecting metabolic pathways also observed in rodent models. nih.gov

Gene-edited and knockout mouse models have been instrumental in defining the roles of specific enzymes, such as elongases and desaturases, in fatty acid metabolism. rsc.org While not specifically targeting this compound, these models would be invaluable for dissecting the precise enzymatic steps involved in its synthesis and further conversion.

There is a lack of specific research utilizing non-rodent animal models to investigate the metabolic fate and biological functions of this compound. The selection of non-rodent species for toxicological and metabolic studies is often based on their physiological and genetic similarities to humans. nih.gov Species such as dogs, rabbits, minipigs, and nonhuman primates are used in preclinical research when rodent models are not suitable. nih.gov Future research on this compound could potentially employ these models to gain a more comprehensive understanding of its metabolism and effects in a system that more closely mimics human physiology.

Ex Vivo Tissue Culture Studies and Organoid Systems for Pathway Analysis

The application of ex vivo tissue culture and organoid systems for the specific investigation of this compound has not been reported in the available literature. However, these advanced models are increasingly being used to study lipid metabolism and related diseases, offering a promising avenue for future research on VLC-PUFAs.

Ex vivo studies, which involve the culture of tissues or cells outside the organism, could be used to examine the direct effects of this compound on specific tissue types, such as liver, adipose, or immune tissues, in a controlled environment.

Organoid models, which are three-dimensional cell cultures that mimic the structure and function of an organ, are revolutionizing the study of human diseases. sochob.clnih.gov Liver organoids, for instance, are being used to model nonalcoholic fatty liver disease (NAFLD) by inducing lipid accumulation. nih.govstanford.edu Such systems could be adapted to investigate the metabolism of this compound in a human-relevant context and to understand its role, if any, in liver health and disease. Similarly, intestinal organoids could be used to study its absorption and metabolism in the gut. sochob.cl The development of vascularized organoids may further enhance their utility by allowing for the study of nutrient delivery and metabolic processes in a more physiologically relevant manner. stanford.edu

Future Directions and Emerging Research Avenues in Tetracosapentenoic Acid Biology

Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics, Metabolomics)

A holistic understanding of tetracosapentenoic acid's function necessitates the integration of multiple layers of biological data. Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to elucidate the complex interplay between genes, proteins, and metabolites in relation to this compound metabolism and signaling. creative-proteomics.com

Proteomics: Quantitative proteomics can identify and quantify proteins that are differentially expressed in the presence of this compound. nih.gov This can reveal enzymes directly involved in its metabolism, as well as proteins that are part of downstream signaling cascades or structural components that incorporate this fatty acid. Techniques such as affinity purification-mass spectrometry (AP-MS) could identify proteins that physically interact with this compound or its derivatives, providing clues to its molecular functions. nih.gov

Transcriptomics: Transcriptomic analysis, through methods like RNA-sequencing, can provide a snapshot of the genes that are activated or repressed in response to changes in this compound levels. nih.govscispace.comresearchgate.net This can help to identify transcription factors and regulatory pathways that govern its synthesis, degradation, and physiological effects. For example, comparative transcriptomic analysis has been used to elucidate the accumulation mechanisms of other PUFAs, a strategy that could be applied to this compound. nih.govresearchgate.net

Metabolomics: Metabolomic profiling allows for the comprehensive analysis of small molecules, including lipids, in a biological system. nih.govnih.gov By applying metabolomics, researchers can trace the metabolic fate of this compound, identify its downstream metabolites, and understand how it influences other metabolic pathways. nih.govnih.gov Integrated metabolomic and transcriptomic analyses have proven effective in identifying critical genes in the biosynthesis of other fatty acids, such as eicosapentaenoic acid and nervonic acid, and could be similarly applied to this compound. scispace.comnih.gov

The true power of multi-omics lies in the integration of these datasets. By combining information on gene expression, protein abundance, and metabolite levels, researchers can construct comprehensive models of the biological systems in which this compound operates.

| Omics Approach | Potential Insights for this compound Research |

| Proteomics | Identification of enzymes in its metabolic pathway, interacting proteins, and downstream effectors. |

| Transcriptomics | Elucidation of regulatory genes and transcription factors controlling its homeostasis and signaling. |

| Metabolomics | Tracking of its metabolic conversion, identification of bioactive derivatives, and its impact on the broader metabolome. |

| Integrated Multi-Omics | Construction of comprehensive network models of its biological roles and regulatory mechanisms. |

Development of Advanced Computational and Systems Biology Models for Pathway Prediction

The complexity of fatty acid metabolism, with its numerous competing and interconnected pathways, necessitates the use of computational and systems biology models to predict and understand the dynamics of this compound metabolism. nih.gov These models can integrate experimental data from multi-omics studies to simulate the flow of metabolites through various pathways and predict how perturbations, such as changes in enzyme activity or substrate availability, will affect this compound levels and its downstream effects.

Advanced computational models can be developed to:

Predict metabolic fluxes: By incorporating kinetic parameters of enzymes and concentration data of metabolites, these models can predict the rates of synthesis and degradation of this compound under different physiological conditions.

Identify key regulatory nodes: Sensitivity analysis of these models can pinpoint the enzymes and reactions that have the most significant control over this compound homeostasis.

Simulate the effects of interventions: Models can be used to predict the outcomes of genetic or pharmacological manipulations of enzymes involved in VLC-PUFA metabolism, guiding the design of future experiments.

For instance, computational models have been successfully used to study the competitive metabolism of omega-3 and omega-6 polyunsaturated fatty acids. nih.gov A similar approach could be applied to understand the interplay between this compound and other fatty acids.

| Modeling Approach | Application in this compound Research |

| Flux Balance Analysis (FBA) | Predicting the metabolic capabilities of a cell or tissue to produce or degrade this compound. |

| Kinetic Modeling | Simulating the dynamic changes in this compound concentrations in response to various stimuli. |

| Network Analysis | Identifying key enzymes and pathways that regulate this compound metabolism. |

Exploration of Novel Enzymatic Biotransformations and Regulatory Networks

While the general pathway for the elongation of fatty acids is known, the specific enzymes and regulatory networks that govern the precise synthesis and degradation of this compound are not fully elucidated. Future research should focus on identifying and characterizing the enzymes responsible for its biotransformation.

The fatty acid elongation cycle involves a series of four sequential reactions: condensation, reduction, dehydration, and a second reduction. nih.govresearchgate.net The ELOVL (Elongation of Very Long-chain fatty acids) family of enzymes is crucial for the initial condensation step, which determines the substrate specificity for elongation. nih.govresearchgate.net Identifying the specific ELOVL elongase(s) that preferentially utilize C22:5 as a substrate to produce C24:5 is a key area for future investigation.

Furthermore, the desaturases that may act on this compound to introduce additional double bonds, as well as the enzymes involved in its degradation through peroxisomal β-oxidation, need to be identified and characterized.

Understanding the regulatory networks that control the expression and activity of these enzymes is also critical. This includes identifying the transcription factors, signaling molecules, and dietary factors that modulate the biosynthesis and turnover of this compound.

| Research Area | Key Questions to be Addressed |

| Enzyme Identification | Which specific ELOVL elongases, desaturases, and β-oxidation enzymes are responsible for this compound metabolism? |

| Enzyme Characterization | What are the kinetic properties and substrate specificities of these enzymes? |

| Regulatory Networks | What are the transcriptional and allosteric mechanisms that control the activity of these enzymes? |

| Signaling Pathways | How do cellular signaling pathways influence the synthesis and degradation of this compound? |

Identification of Untapped Biological Functions and Interacting Molecular Networks

The known biological functions of VLC-PUFAs are largely concentrated in specific tissues such as the retina, brain, and testes, where they are involved in processes like membrane structure, spermatogenesis, and neurological development. aocs.orgnih.govcambridge.org However, the specific roles of this compound within these and other tissues remain largely unexplored.

Future research should aim to identify novel biological functions of this fatty acid. This could involve:

Investigating its role in cell signaling: this compound or its derivatives may act as signaling molecules, activating specific receptors or modulating the activity of signaling proteins.

Examining its incorporation into complex lipids: Understanding how this compound is incorporated into various lipid species, such as phospholipids (B1166683), sphingolipids, and ceramides, will provide insights into its structural roles in cellular membranes. aocs.org

Exploring its involvement in disease: Dysregulation of VLC-PUFA metabolism has been linked to several inherited diseases. nih.govsemanticscholar.org Investigating the levels of this compound in various pathological conditions could reveal its potential role in disease pathogenesis.

Identifying the molecular networks with which this compound interacts is crucial for understanding its biological functions. This includes mapping its interactions with proteins, other lipids, and signaling pathways. Such studies will likely uncover previously unknown roles for this enigmatic fatty acid and could open up new avenues for therapeutic intervention in diseases associated with lipid metabolism.

| Potential Biological Function | Research Approach |

| Cell Signaling | Receptor binding assays, analysis of second messenger systems. |

| Membrane Biology | Lipidomic analysis of membranes, biophysical studies of lipid bilayers. |

| Disease Pathogenesis | Measurement of this compound levels in patient samples, studies in animal models of disease. |

| Molecular Interactions | Co-immunoprecipitation, proximity ligation assays, lipid-protein overlay assays. |

Q & A

Q. How to structure a review article on this compound’s therapeutic potential?

- Methodological Answer : Organize sections by mechanism (e.g., anti-inflammatory, neuroprotective), citing primary studies. Compare preclinical vs. clinical evidence in tabular summaries. Highlight gaps using PICO (Population, Intervention, Comparison, Outcome) frameworks and propose priority research areas (e.g., biomarker discovery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.